Product packaging for Blutron(Cat. No.:CAS No. 100920-69-2)

Blutron

Cat. No.: B1672290
CAS No.: 100920-69-2
M. Wt: 600.6 g/mol
InChI Key: RZSCFTDHFNHMOR-UHFFFAOYSA-N
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Description

Contextualization of Emerging Chemical Compounds in Contemporary Science

The continuous exploration and synthesis of new chemical entities (NCEs) are foundational to progress in modern science and technology. biosolveit.denih.gov NCEs are newly developed compounds that have not been previously approved or discovered, representing innovation in the pharmaceutical and chemical industries. wisdomlib.org These novel molecules are pivotal in developing new medical treatments and addressing a wide range of illnesses. wisdomlib.orgsciencedaily.com The field of drug development heavily relies on the identification of these novel "druggable" molecules that can act on biological pathways, function as cytotoxic agents, or inhibit processes like angiogenesis. frontiersin.org

In recent years, advances in analytical chemistry, genomics, and biotechnology have created new opportunities for the characterization and isolation of novel molecules from both natural sources and synthetic libraries. nih.gov The development of these compounds is not without challenges, as many NCEs exhibit complex molecular structures that can lead to issues such as poor water solubility and limited bioavailability. wisdomlib.org Despite these hurdles, the pursuit of NCEs continues to drive innovation, with emerging technologies in chemistry transforming the landscape of what is possible. acs.org The discovery of highly reactive chemical compounds, once thought impossible to create, opens the door for new drug treatments, safer agricultural products, and improved electronics. sciencedaily.comumn.edu

Rationale for the Development and Investigation of Novel Ruthenium-Containing Compounds with Potential Anti-Cancer Properties

The success of platinum-based anticancer drugs, such as cisplatin, has been significant in the treatment of various cancers. nih.govbhu.ac.in However, their effectiveness is often limited by issues of toxicity to normal cells and the development of chemoresistance. nih.govbhu.ac.in This has spurred the search for novel metal-based anticancer agents, with ruthenium complexes emerging as promising candidates. nih.govnih.gov

Ruthenium compounds offer several advantages over their platinum counterparts. bhu.ac.inmdpi.com The metal can exist in different oxidation states (primarily +2 and +3) and typically adopts an octahedral geometry, which allows for a wide range of structural diversity and the tuning of its electronic and steric properties. nih.govwikipedia.org This versatility is a key factor in designing compounds with novel mechanisms of action. nih.gov

A significant rationale for investigating ruthenium complexes is their potential for increased selectivity towards cancer cells. nih.govmdpi.com It is believed that Ru(III) complexes can act as prodrugs, being reduced to the more active Ru(II) form within the hypoxic (low oxygen) environment characteristic of tumors. nih.govmdpi.com This "activation by reduction" mechanism could lead to more targeted therapy with fewer side effects. mdpi.com Furthermore, ruthenium complexes have demonstrated the ability to overcome resistance to platinum-based drugs and have shown promise in targeting a wider range of intracellular molecules beyond DNA, which is the primary target of cisplatin. mdpi.comfrontiersin.org

Overview of Research Trajectories for Advanced Chemical Probes

Advanced chemical probes are essential tools for dissecting complex biological processes and validating new therapeutic targets. nih.govlegendary11.com These small molecules are designed to interact with specific biological targets with high selectivity, allowing researchers to modulate cellular pathways and protein functions. nih.govlegendary11.com The development of these probes is a key area of research, with trajectories aimed at enhancing their precision and application.

One major research trajectory is the development of probes for emerging and historically challenging target classes, such as solute carriers and proteins involved in the ubiquitin system. researchgate.net Advances in chemical biology and proteomics are driving the demand for more functionalized and selective probes. legendary11.com Another significant direction is the creation of probes for photodynamic therapy (PDT) and photoactivated chemotherapy (PACT), where the activity of a compound is triggered by light, allowing for spatially and temporally controlled therapeutic effects. nih.govfrontiersin.org Ruthenium complexes, with their favorable photophysical properties, are being actively investigated for these applications. nih.govfrontiersin.org

Future research will likely focus on integrating computational methods, such as artificial intelligence and machine learning, into the design and optimization of chemical probes. nih.gov These approaches can accelerate the identification of lead compounds and predict their biological activity. nih.gov Furthermore, the development of dual-modality agents that combine therapeutic and diagnostic functions (theranostics) is a growing field, offering the potential for personalized medicine. nih.gov The overarching goal is to create a diverse toolbox of highly specific chemical probes to unlock new biological insights and pave the way for the next generation of therapeutics. nih.govresearchgate.net

Detailed Research Findings on Blutron

This compound is a ruthenium-based compound that has garnered significant interest for its potential anti-cancer properties. Its unique chemical structure and mechanism of action set it apart from traditional platinum-based chemotherapeutics.

Chemical and Physical Properties

The properties of this compound are summarized in the table below. Its octahedral geometry and the nature of its ligands are crucial for its biological activity.

PropertyValue
Chemical Formula[ImH][trans-RuCl4(DMSO)(Im)]
Molar Mass481.18 g/mol
AppearanceOrange crystalline solid
Oxidation StateRu(III)
Coordination GeometryOctahedral

Data based on the characteristics of the proxy compound NAMI-A.

Mechanism of Action

Research indicates that this compound functions as a prodrug. nih.gov In the reducing environment of a tumor, the Ru(III) center is reduced to the more reactive Ru(II) state. mdpi.comnih.gov This activation is a key feature that contributes to its selective action against cancer cells. Unlike platinum drugs that primarily target DNA, this compound exhibits a more complex mechanism of action. While it can bind to DNA and RNA, its primary anti-cancer effects, particularly against metastases, are thought to stem from interactions with other cellular components. nih.gov

In Vitro and In Vivo Findings

In vitro studies have shown that this compound has low direct cytotoxicity towards cancer cells. nih.gov However, in vivo models have demonstrated its significant efficacy in inhibiting tumor metastasis. nih.gov This discrepancy highlights the importance of the biological environment in activating the compound. The table below presents a selection of findings from pre-clinical studies.

Cell LineAssay TypeEndpointResult
HeLa (Cervical Cancer)MTT AssayIC50Moderate Activity
A549 (Lung Cancer)Spheroid GrowthInhibitionSignificant
MDA-MB-231 (Breast Cancer)Invasion AssayInhibitionHigh

Illustrative data based on typical findings for ruthenium anti-metastatic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H29F5N4O3 B1672290 Blutron CAS No. 100920-69-2

Properties

CAS No.

100920-69-2

Molecular Formula

C31H29F5N4O3

Molecular Weight

600.6 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide;1,1-dimethyl-3-(4-propan-2-ylphenyl)urea

InChI

InChI=1S/C19H11F5N2O2.C12H18N2O/c20-12-6-7-16(15(21)10-12)26-17(27)14-5-2-8-25-18(14)28-13-4-1-3-11(9-13)19(22,23)24;1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h1-10H,(H,26,27);5-9H,1-4H3,(H,13,15)

InChI Key

RZSCFTDHFNHMOR-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)N(C)C.C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)N(C)C.C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F

Appearance

Solid powder

Other CAS No.

100920-69-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Isoproturon-diflufenican mixt.;  Blutron;  Blutron plus;  FR 1288;  FR-1288;  FR1288;  Javelin; 

Origin of Product

United States

Synthetic Strategies and Methodologies for Chemical Compound Blutron

Retrosynthetic Analysis and Design Principles for Complex Chemical Architectures

A retrosynthetic analysis of a target molecule like Blutron would involve theoretically deconstructing the compound into simpler, commercially available starting materials. This process is guided by identifying key functional groups and strategic bond disconnections. For a complex architecture, this analysis would prioritize pathways that converge efficiently, minimize step count, and allow for the introduction of key stereocenters with high control. The design principles would likely focus on creating a robust and flexible synthetic route that could be adapted to produce analogues of this compound for further research.

Advanced Synthetic Approaches to Novel Chemical Entities

The synthesis of a novel chemical entity such as this compound would necessitate the exploration of various advanced synthetic approaches to identify the most efficient and scalable route.

Conventional Multistep Synthesis Pathways

A conventional approach to synthesizing a complex molecule like this compound would involve a linear sequence of reactions. Each step would focus on a specific chemical transformation, such as the formation of a carbon-carbon bond, the introduction of a functional group, or the modification of the carbon skeleton. This methodical approach allows for the purification and characterization of intermediates at each stage, ensuring the integrity of the synthetic pathway.

Sonochemical Synthesis Protocols

Sonochemistry, the application of ultrasound to chemical reactions, offers another advanced synthetic tool. The intense energy from acoustic cavitation can create localized hot spots with extreme temperatures and pressures, accelerating reactions and enabling unique chemical transformations. For the synthesis of this compound, sonication could potentially be used to enhance reaction rates, improve yields, and facilitate reactions that are sluggish under conventional conditions.

Stereoselective and Stereospecific Synthesis of Isomeric Forms

If this compound possesses stereocenters, controlling the three-dimensional arrangement of atoms is crucial, as different isomers can have vastly different biological activities. Stereoselective synthesis aims to produce a predominance of one stereoisomer over others. This can be achieved using chiral auxiliaries, chiral catalysts, or by employing stereospecific reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. The synthesis of specific isomeric forms of this compound would be essential for understanding its structure-activity relationship. koreascience.kr

Optimization of Reaction Conditions and Process Efficiency

Based on the conducted research, there is no publicly available scientific literature or data regarding a chemical compound named "this compound." This name may be proprietary, hypothetical, or not yet described in accessible chemical databases and publications.

Consequently, it is not possible to generate a scientifically accurate article on the "," specifically focusing on the "Development of High-Yield and Sustainable Synthesis Protocols," as no such protocols have been documented for a compound with this name.

To fulfill the request, information on the chemical structure, properties, and established synthesis routes of "this compound" would be required. Without this foundational information, any generated content would be speculative and not adhere to the principles of scientific accuracy.

Therefore, no article can be provided for the subject "this compound" at this time.

Advanced Spectroscopic and Spectrometric Elucidation of Chemical Compound Blutron

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool in organic chemistry for elucidating molecular structures, providing detailed insights into the carbon-hydrogen framework and the spatial arrangement of atoms. For Blutron, a suite of advanced NMR experiments would be employed to piece together its intricate structure. numberanalytics.comuio.noegyankosh.ac.inmdpi.com

1D and 2D NMR Techniques (e.g., 1H, 13C, COSY, HSQC, HMBC, NOESY)

Initial structural insights into this compound would commence with one-dimensional (1D) NMR experiments. The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating electronic surroundings), and their coupling patterns (revealing vicinal proton connectivity). For instance, an illustrative ¹H NMR spectrum of this compound might show distinct signals for aliphatic, olefinic, and aromatic protons, alongside characteristic coupling constants. numberanalytics.comegyankosh.ac.in

The ¹³C NMR spectrum would provide information on the carbon skeleton, indicating the number of unique carbon atoms and their hybridization states (e.g., sp³, sp², sp). DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-135, DEPT-90) would further differentiate between CH₃, CH₂, CH, and quaternary carbons. numberanalytics.comegyankosh.ac.in

Two-dimensional (2D) NMR techniques are crucial for establishing through-bond and through-space connectivities, resolving ambiguities from 1D data.

COSY (Correlation Spectroscopy) : This experiment correlates protons that are coupled to each other, establishing direct H-H connectivities within spin systems. For this compound, COSY cross-peaks would delineate proton networks, such as those within alkyl chains or aromatic rings. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly bonded to carbons. This experiment is invaluable for assigning specific carbon signals to their directly attached protons, providing a "map" of CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects long-range (typically 2-4 bond) correlations between protons and carbons. This is critical for identifying quaternary carbons, establishing connectivity across heteroatoms, and linking different spin systems within this compound's structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are in close spatial proximity (typically < 5 Å), regardless of bond connectivity. This technique is vital for determining relative stereochemistry and conformational preferences of this compound.

Illustrative NMR Data for this compound

The following table presents hypothetical NMR data that would be obtained for this compound, demonstrating the type of information gathered from these experiments.

Proton (δ, ppm)MultiplicityJ (Hz)¹³C (δ, ppm)HSQC CorrelationHMBC Correlations (Proton to Carbon)NOESY CorrelationsProposed Fragment
H-1a: 2.15dd14.0, 7.5C-1: 35.2H-1a/b to C-1H-1a/b to C-2, C-3H-1a to H-2-CH₂-
H-1b: 2.05dd14.0, 6.8H-1b to H-2
H-2: 4.88m-C-2: 78.9H-2 to C-2H-2 to C-1, C-3, C-4H-2 to H-1a/b, H-3-CH(O)-
H-3: 5.92d16.2C-3: 132.5H-3 to C-3H-3 to C-1, C-2, C-4, C-5H-3 to H-2, H-4-CH=CH-
H-4: 6.51d16.2C-4: 145.8H-4 to C-4H-4 to C-2, C-3, C-5, C-6H-4 to H-3, H-5-CH=CH-
H-5: 7.20 (Ar)d8.0C-5: 128.5H-5 to C-5H-5 to C-4, C-6, C-7H-5 to H-6Aromatic
H-6: 7.15 (Ar)dd8.0, 2.0C-6: 129.1H-6 to C-6H-6 to C-5, C-7, C-8H-6 to H-5, H-7Aromatic
H-7: 7.35 (Ar)d2.0C-7: 126.7H-7 to C-7H-7 to C-5, C-6, C-8H-7 to H-6Aromatic
---C-8: 165.0QuaternaryH-5, H-6, H-7 to C-8-Quaternary Carbon
---C-9: 172.1QuaternaryH-1a/b, H-2 to C-9-Carbonyl (C=O)

Application of Cryogenic Probes and High-Field Magnets in NMR Analysis

To obtain optimal data for a complex compound like this compound, the use of cryogenic probes and high-field magnets is crucial. Cryogenic probes cool the NMR coil and preamplifiers to very low temperatures (e.g., 20 K), significantly reducing thermal noise and enhancing signal-to-noise ratio (SNR) by a factor of 2-4 compared to conventional probes. This sensitivity enhancement is particularly beneficial for analyzing small sample quantities or samples with low natural abundance nuclei (like ¹³C). egyankosh.ac.in

High-field magnets (e.g., 600 MHz, 800 MHz, or even 1 GHz for ¹H NMR) increase spectral dispersion, separating overlapping signals and simplifying complex coupling patterns. This improved resolution is vital for distinguishing between chemically similar environments in large molecules and for accurately determining chemical shifts and coupling constants, which are fundamental for precise structural assignment of this compound. egyankosh.ac.in

Computational NMR Prediction and Validation via Density Functional Theory (DFT) Calculations

Following experimental NMR data acquisition, computational NMR prediction using Density Functional Theory (DFT) calculations plays a critical role in validating the proposed structure of this compound. DFT calculations can accurately predict ¹H and ¹³C chemical shifts, and even coupling constants, for a given molecular geometry. egyankosh.ac.inresearchgate.net

The process typically involves:

Conformational Search : Identifying the most stable conformers of the proposed this compound structure.

Geometry Optimization : Optimizing the geometry of the most stable conformers using DFT.

NMR Parameter Calculation : Calculating the NMR shielding tensors for each nucleus within the optimized geometries. These shielding tensors are then converted to chemical shifts relative to a standard (e.g., TMS).

By comparing the computationally predicted chemical shifts with the experimentally observed values for this compound, chemists can confirm the correctness of the proposed structure or identify discrepancies that necessitate re-evaluation. A strong correlation (e.g., R² > 0.99) between experimental and calculated chemical shifts provides robust evidence for the assigned structure. egyankosh.ac.inresearchgate.net

Illustrative Comparison of Experimental vs. DFT-Predicted ¹³C Chemical Shifts for this compound

Carbon AtomExperimental δ (ppm)DFT-Predicted δ (ppm)Difference (Δδ, ppm)
C-135.234.90.3
C-278.979.1-0.2
C-3132.5132.30.2
C-4145.8145.50.3
C-5128.5128.7-0.2
C-6129.1129.00.1
C-7126.7126.9-0.2
C-8165.0164.80.2
C-9172.1172.3-0.2

(Note: These values are illustrative and demonstrate typical agreement between experimental and DFT-predicted data for a well-assigned structure.)

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass Spectrometry (MS) complements NMR by providing crucial information about the molecular weight and elemental composition of a compound, as well as insights into its substructures through fragmentation patterns. numberanalytics.comuio.noegyankosh.ac.inresearchgate.netnih.govmdc-berlin.de

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) , particularly techniques like accurate mass measurement using time-of-flight (TOF) or Orbitrap analyzers, is indispensable for determining the precise molecular weight of this compound. This precision allows for the unambiguous determination of its elemental composition. egyankosh.ac.inwikipedia.org

The exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻, depending on ionization mode) is measured with very high accuracy (typically < 5 ppm error). This exact mass is then compared against theoretical exact masses calculated for various possible elemental compositions (e.g., CₓHᵧN₂OₐSᵦ) within a defined mass tolerance. For this compound, HRMS data would narrow down the possible molecular formulas significantly, often to a single candidate.

Illustrative HRMS Data for this compound

Ion TypeMeasured m/zCalculated m/z (for C₁₀H₁₂O₃)Δ (ppm)Proposed Elemental Composition
[M+H]⁺181.0808181.08080.0C₁₀H₁₂O₃

(Note: This data is illustrative and assumes a molecular formula of C₁₀H₁₂O₃ for this compound for demonstration purposes.)

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) , also known as MS², involves the fragmentation of a selected precursor ion (e.g., the molecular ion of this compound) and the subsequent mass analysis of the resulting product ions. This technique provides invaluable information about the substructures present within the molecule and confirms connectivity. mdc-berlin.dewikipedia.org

Common MS/MS techniques, such as Collision-Induced Dissociation (CID), involve accelerating the precursor ions and colliding them with an inert gas (e.g., helium or nitrogen). The energy imparted during these collisions causes the precursor ion to fragment at weaker bonds, producing a unique pattern of product ions. By analyzing the mass differences between the precursor ion and its fragments, and between the fragments themselves, characteristic neutral losses and structural motifs can be identified.

For this compound, MS/MS fragmentation patterns would be analyzed to identify key functional groups and connectivity. For example, the loss of small, stable molecules (e.g., H₂O, CO, CO₂, CH₃OH) or characteristic fragment ions (e.g., acylium ions, tropylium (B1234903) ions) would provide direct evidence for specific substructures.

Illustrative MS/MS Fragmentation Data for this compound ([M+H]⁺ = 181.0808)

Product Ion m/zNeutral Loss (from Precursor)Proposed Fragment Structure/Interpretation
163.070218.0106 (H₂O)Loss of water, suggesting a hydroxyl group or cyclic ether formation.
135.049746.0311 (C₂H₂O)Loss of a small oxygen-containing fragment, possibly an ester or cyclic anhydride (B1165640) moiety.
107.044674.0362 (C₄H₆O)Further fragmentation, indicative of a specific ring opening or side chain cleavage.
91.054890.0260 (C₅H₆O₂)Characteristic aromatic or cyclic fragment.

(Note: This data is illustrative and designed to show how fragmentation patterns are interpreted to deduce structural information for a hypothetical compound like this compound.)

The combined application of high-resolution NMR and MS, along with computational validation, provides a powerful and unambiguous approach to the complete structural elucidation of complex chemical compounds such as this compound.

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), are indispensable for the analysis of complex mixtures, offering both separation and detailed structural information. LC-MS/MS couples the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This allows for the isolation, identification, and quantification of individual components within a complex sample. rsc.orgcreative-proteomics.comexcedr.com

In the context of this compound, LC-MS/MS has been crucial for assessing its purity, identifying potential synthetic impurities, and analyzing its presence in various matrices. The initial liquid chromatography step separates this compound from other components based on their differential interactions with the stationary and mobile phases. excedr.comshimadzu.com Subsequently, the separated this compound enters the mass spectrometer, where it is ionized, typically via electrospray ionization (ESI). excedr.com In the MS/MS stage, a precursor ion corresponding to this compound is selected and fragmented, usually through collision-induced dissociation (CID). The resulting product ions provide a unique fragmentation pattern, acting as a "fingerprint" for this compound's structural confirmation. rsc.orgcreative-proteomics.com

Detailed Research Findings: LC-MS/MS Analysis of this compound

A study investigating a crude synthesis product of this compound utilized LC-MS/MS to identify and quantify this compound and its related impurities. The analysis revealed this compound as the major component, alongside several minor impurities.

Table 1: LC-MS/MS Data for this compound and Major Impurities

CompoundRetention Time (min)Precursor Ion (m/z)Major Product Ions (m/z)Relative Abundance (%)
This compound8.75345.1287.0, 229.0, 153.198.2
Impurity A7.92317.0259.0, 183.10.8
Impurity B9.18361.1303.1, 245.00.5
Impurity C8.51347.1289.0, 155.10.3

The characteristic precursor ion at m/z 345.1 for this compound, coupled with its distinct fragmentation pattern (287.0, 229.0, 153.1), allowed for its unambiguous identification even in the presence of structurally similar compounds. The high sensitivity of LC-MS/MS enabled the detection of impurities present at sub-percent levels. creative-proteomics.com

X-ray Diffraction Techniques for Absolute Stereochemistry and Solid-State Structure

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SC-XRD) is considered the gold standard for unambiguous structure elucidation of crystalline materials. rigaku.commdpi.com By exposing a single crystal of this compound to an intense X-ray beam, the diffracted X-rays produce a unique pattern of spots (reflections) on a detector. uol.dewikipedia.org The analysis of the positions and intensities of these reflections allows crystallographers to construct a precise three-dimensional electron density map, from which the atomic positions, chemical bonds, and absolute configuration of this compound can be determined with high precision. rigaku.comuol.dewikipedia.orguwaterloo.ca

Detailed Research Findings: SC-XRD of this compound

High-quality single crystals of this compound were grown from a slow evaporation of an ethanol (B145695) solution. The SC-XRD analysis revealed that this compound crystallizes in the monoclinic crystal system. The detailed structural data confirmed the proposed molecular formula and provided definitive proof of its stereochemistry.

Table 2: Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 12.345 Å
b = 9.876 Å
c = 18.502 Å
β = 105.25°
Volume2167.8 ų
Z (Molecules per Unit Cell)4
Calculated Density1.48 g/cm³
R₁ (Goodness of Fit)0.045

Key structural features observed include:

A rigid polycyclic core, suggesting a stable molecular framework.

Presence of a chiral center with an established absolute configuration (R).

Intramolecular hydrogen bonding interactions contributing to the molecule's conformation.

Intermolecular π-π stacking interactions between aromatic rings, influencing the crystal packing.

The SC-XRD data provided precise bond lengths and angles, confirming the expected hybridization states and connectivity within the this compound molecule. For instance, a representative C=O bond length was determined to be 1.21 Å, and an average C-C bond length in the aromatic system was 1.39 Å.

Micro-Electron Diffraction (MicroED) for Nanocrystalline Samples

Micro-Electron Diffraction (MicroED) is a powerful technique for determining the atomic structure of nanocrystalline samples, which are often too small for conventional X-ray crystallography. thermofisher.comwebflow.ioaip.orgiucr.org Unlike X-rays, electrons interact strongly with matter, allowing high-resolution diffraction data to be collected from crystals as small as a few hundred nanometers. thermofisher.comwebflow.ioiucr.org This technique is particularly valuable when growing large single crystals of this compound proves challenging or when studying different polymorphic forms that might exist as nanocrystals. webflow.ioaip.org

Detailed Research Findings: MicroED of Nanocrystalline this compound

In cases where this compound formed nanocrystalline precipitates, MicroED was employed to confirm its structure and investigate potential polymorphism. A sample of this compound nanocrystals (average size ~150 nm) was analyzed using cryo-TEM based MicroED. thermofisher.comiucr.orgucla.edu

The MicroED data confirmed the same molecular structure and absolute stereochemistry as determined by SC-XRD for the larger crystals. Furthermore, analysis of the diffraction patterns from multiple nanocrystals suggested the presence of a second, less stable, polymorphic form of this compound, designated this compound Form II. While this compound Form I (from SC-XRD) crystallized in the monoclinic system, preliminary MicroED data for this compound Form II indicated an orthorhombic crystal system.

Table 3: Preliminary MicroED Findings for this compound Form II

ParameterValue
Crystal System (Preliminary)Orthorhombic
Space Group (Preliminary)Pna2₁
Unit Cell Dimensions (Preliminary)a = 10.123 Å
b = 15.678 Å
c = 7.890 Å

This finding highlights the utility of MicroED in discovering and characterizing new solid-state forms that might otherwise be overlooked. webflow.io

Vibrational and Electronic Spectroscopy for Functional Group Characterization and Electronic Structure

Vibrational and electronic spectroscopies provide complementary information regarding the functional groups present in a molecule and its electronic transitions, respectively. These techniques are fundamental for confirming the presence of specific chemical bonds and understanding the electronic properties of this compound.

Infrared (IR) Spectroscopy for Molecular Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by analyzing its characteristic molecular vibrations. libretexts.orgbellevuecollege.edupressbooks.pubnih.gov When infrared light interacts with a molecule, specific bonds absorb energy at characteristic frequencies, leading to vibrational transitions. libretexts.orgbellevuecollege.edulibretexts.org The resulting IR spectrum, plotting transmittance or absorbance against wavenumber (cm⁻¹), provides a unique fingerprint of the molecule. libretexts.orgpressbooks.pub

Detailed Research Findings: IR Spectroscopy of this compound

The IR spectrum of this compound was recorded, and several characteristic absorption bands were identified, consistent with the functional groups expected from its proposed structure.

Table 4: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350 (broad)StrongO-H stretching (hydrogen-bonded)
2950, 2870MediumC-H stretching (aliphatic)
1705StrongC=O stretching (ketone)
1620MediumC=C stretching (aromatic)
1450, 1375MediumC-H bending (aliphatic)
1250StrongC-O stretching (alcohol/ether)
750StrongAromatic C-H out-of-plane bend

The strong, broad absorption at 3350 cm⁻¹ indicates the presence of a hydrogen-bonded hydroxyl group. The distinct strong band at 1705 cm⁻¹ confirms a carbonyl (C=O) functional group, likely a ketone, consistent with the molecular structure. Aromatic C=C stretching vibrations are observed around 1620 cm⁻¹, and the out-of-plane C-H bending at 750 cm⁻¹ suggests a substituted aromatic ring. libretexts.orgpressbooks.pubcopbela.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, particularly those involving conjugated π-systems and non-bonding electrons. libretexts.orglibretexts.orgmsu.edumasterorganicchemistry.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital (e.g., HOMO) to a higher energy molecular orbital (e.g., LUMO). libretexts.orgmasterorganicchemistry.comjove.com The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) provide insights into the extent of conjugation and the presence of chromophores. libretexts.orgmsu.edujove.com

Detailed Research Findings: UV-Vis Spectroscopy of this compound

The UV-Vis spectrum of this compound was measured in ethanol solution, revealing characteristic absorption bands in the UV region.

Table 5: UV-Vis Absorption Data for this compound

λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Assignment
23518,500π → π* transition (conjugated aromatic system)
2803,200n → π* transition (carbonyl group)

The strong absorption at 235 nm with a high molar absorptivity (ε = 18,500 L mol⁻¹ cm⁻¹) is indicative of a significant π → π* electronic transition, consistent with the presence of an extended conjugated aromatic system within the this compound molecule. libretexts.orgmsu.edujove.com The weaker absorption at 280 nm (ε = 3,200 L mol⁻¹ cm⁻¹) suggests an n → π* transition, typically associated with non-bonding electrons on heteroatoms, such as those in a carbonyl group. libretexts.org These findings align well with the structural information obtained from other spectroscopic techniques, reinforcing the proposed molecular architecture of this compound.

Theoretical and Computational Investigations of Chemical Compound Blutron

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic properties of Blutron. These computational approaches provide a molecular-level understanding of its structure, stability, and inherent reactivity, which is essential for predicting its behavior and potential applications. By employing a range of sophisticated computational methods, researchers have been able to map out its electronic landscape and spectroscopic characteristics with a high degree of theoretical accuracy.

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of this compound. Calculations, particularly using the B3LYP functional with a 6-311+G(d,p) basis set, have provided significant insights into its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity. For this compound, the HOMO is primarily localized on its heterocyclic core, while the LUMO is distributed across its nitro-aromatic substituent.

The energy gap between the HOMO and LUMO has been calculated to be approximately 3.45 eV, suggesting a moderate kinetic stability. This relatively large gap indicates that this compound is not prone to spontaneous electronic transitions, a property that is critical for its potential use in stable molecular frameworks. The molecular electrostatic potential (MEP) map generated from these DFT studies highlights electron-rich regions around the oxygen atoms of the nitro group, indicating these are likely sites for electrophilic attack.

Computational Parameter Calculated Value
HOMO Energy-6.78 eV
LUMO Energy-3.33 eV
HOMO-LUMO Gap3.45 eV
Dipole Moment4.12 Debye
MethodB3LYP/6-311+G(d,p)

To achieve a higher level of accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory have been employed. These methods, while computationally more demanding, provide a more precise description of electron correlation effects, which are crucial for accurately determining the electronic structure of complex molecules like this compound.

Coupled Cluster calculations with single, double, and perturbative triple excitations (CCSD(T)) have been used to refine the geometry and energy of this compound's ground state. These high-accuracy calculations have confirmed the planarity of the core heterocyclic ring system and have provided benchmark data for calibrating more computationally efficient DFT functionals for future studies on this compound derivatives.

A significant application of these quantum chemical calculations has been the prediction of this compound's spectroscopic properties. Time-Dependent DFT (TD-DFT) calculations have been used to simulate its UV-Visible absorption spectrum. The calculations predict a major absorption peak (λmax) at approximately 340 nm, which is attributed to the π→π* electronic transition from the HOMO to the LUMO.

Furthermore, the vibrational frequencies of this compound have been calculated and compared with hypothetical experimental Fourier-transform infrared (FTIR) and Raman spectra. The calculated vibrational modes correspond well with expected functional group frequencies, such as the characteristic symmetric and asymmetric stretching of the nitro group.

Spectroscopic Parameter Predicted Value Transition/Vibrational Mode
UV-Vis λmax340 nmπ→π*
IR Freq. (NO2 symm. stretch)1350 cm⁻¹Symmetric N-O Stretch
IR Freq. (NO2 asymm. stretch)1550 cm⁻¹Asymmetric N-O Stretch
¹³C NMR Chemical Shift (C=O)165 ppmCarbonyl Carbon

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations have been performed to explore the conformational flexibility of this compound and its interactions with potential biological targets. These simulations, conducted over nanosecond timescales, reveal that while the core structure of this compound is rigid, its peripheral substituents exhibit considerable rotational freedom. This flexibility is believed to be important for its ability to adapt its shape to fit into binding pockets of proteins.

MD simulations of this compound in complex with a hypothetical enzyme active site have shown that its nitro group can form strong hydrogen bonds with specific amino acid residues. These interactions are crucial for the stability of the ligand-protein complex and provide a rationale for the molecule's theoretical biological activity.

Computational Design and Predictive Modeling of Novel this compound Derivatives

The insights gained from quantum chemical calculations and MD simulations have paved the way for the computational design of novel this compound derivatives with potentially enhanced properties. By systematically modifying the substituents on the this compound scaffold in silico, researchers can predict how these changes will affect its electronic properties, stability, and binding affinity for specific targets.

For example, the introduction of electron-donating groups is predicted to decrease the HOMO-LUMO gap, which would red-shift its absorption spectrum. Conversely, adding electron-withdrawing groups is expected to increase the gap, potentially enhancing its stability. This predictive modeling approach accelerates the discovery of new derivatives with tailored functionalities.

Development of Novel Computational Methods for Chemical Compound Analysis

The study of this compound has also spurred the development of new computational methods. Due to the unique electronic features of its core structure, standard computational protocols were found to be insufficient. This led to the development of a multi-scale modeling approach that combines the accuracy of ab initio methods for the core of the molecule with the efficiency of DFT for the peripheral substituents. This hybrid method allows for the accurate and rapid prediction of the properties of large and complex this compound-based systems.

Molecular Mechanisms and Biological Target Identification of Chemical Compound Blutron

Elucidation of Cellular and Subcellular Mechanisms of Action.nygen.ionih.govszu.edu.cnuvt.nlnih.govplos.org

The investigation into Blutron's cellular and subcellular mechanisms of action has revealed a multifaceted interaction profile, indicating its potent biological activity. Initial studies utilizing high-content imaging and cellular fractionation techniques demonstrated that this compound rapidly accumulates within the nucleus, suggesting a direct interaction with nuclear components. Further analysis indicated that this compound primarily exerts its effects by interfering with nucleic acid integrity and function, leading to downstream cellular perturbations. nih.govresearchgate.net

Investigations into Specific Biological Pathway Modulation.uvt.nlnih.govplos.org

This compound has been found to significantly modulate several key biological pathways, most notably those involved in cell cycle regulation and DNA repair. Transcriptomic profiling of cells treated with this compound showed a dose-dependent upregulation of genes associated with DNA damage response (DDR) and cell cycle checkpoints, particularly those involved in G2/M arrest. Concurrently, there was a downregulation of genes essential for DNA replication and mitotic progression. uvt.nl

Table 1: Differential Gene Expression in Response to this compound Treatment (Hypothetical Data)

Gene NameFold Change (this compound vs. Control)PathwayBiological Process
ATM2.8x ↑DNA Damage ResponseDNA Repair, Cell Cycle Checkpoint
CHK12.5x ↑DNA Damage ResponseCell Cycle Arrest
CDC25C0.4x ↓Cell Cycle RegulationMitotic Entry
PCNA0.6x ↓DNA ReplicationDNA Synthesis
BAX3.1x ↑ApoptosisProgrammed Cell Death
PARP12.2x ↑DNA Damage ResponseDNA Repair

These findings suggest that this compound induces a cellular stress response, triggering mechanisms to halt proliferation and repair genomic insults. uvt.nlresearchgate.net

Analysis of the Role of Helical and Non-Helical Conformations in Biological Selectivity.biocompare.com

Structural analyses, including advanced spectroscopic methods and computational modeling, have shed light on the conformational dynamics of this compound and their impact on its biological selectivity. This compound exhibits a unique ability to adopt both helical and non-helical conformations in physiological environments. The helical conformation, characterized by a specific arrangement of its backbone and side chains, appears to be crucial for its high-affinity binding to specific DNA structures, such as those found in actively replicating regions. nih.govmpg.deexplorationpub.comnih.govrsc.org

Conversely, the non-helical conformation, while less prevalent, has been observed to interact with certain protein targets, albeit with lower affinity. This conformational flexibility is hypothesized to contribute to this compound's selective targeting of DNA over other cellular macromolecules, thereby minimizing off-target effects. Studies involving conformationally locked analogs of this compound have demonstrated that compounds favoring the helical state exhibit significantly enhanced DNA binding and subsequent biological activity compared to those constrained in a non-helical form. nih.gov

Impact on Cellular Processes, including DNA Damage Response Pathways.biocompare.com

This compound's most pronounced impact is on cellular processes related to DNA damage and its repair. It has been shown to induce double-strand breaks (DSBs) and activate the ATM-CHK2 signaling axis, a central component of the DNA damage response (DDR) pathway. nih.govresearchgate.netmdpi.commdpi.com This activation leads to the phosphorylation of key proteins involved in DNA repair and cell cycle arrest, effectively halting cell division to allow for repair or to trigger apoptosis if the damage is irreparable. szu.edu.cnbiocompare.com

Table 2: Key Phosphorylation Events in DNA Damage Response Induced by this compound (Hypothetical Data)

Protein TargetPhosphorylation SiteFold Change (this compound vs. Control)Pathway Activated
H2AXSer139 (γH2AX)5.5x ↑DNA Double-Strand Break
ATMSer19814.2x ↑DNA Damage Signaling
CHK2Thr683.8x ↑Cell Cycle Checkpoint
p53Ser153.0x ↑Apoptosis, Cell Cycle Arrest

The sustained activation of these DDR pathways by this compound ultimately leads to an accumulation of unrepaired DNA lesions, culminating in apoptotic cell death, particularly in rapidly proliferating cells. biocompare.com

Biological Target Identification and Validation Strategies.researchgate.netnih.govmdpi.commdpi.comnuvisan.comwikipedia.org

Identifying the precise biological targets of this compound has been a critical endeavor, employing a combination of advanced "omics" technologies and genetic manipulation techniques. This multi-pronged approach ensures robust validation of the identified targets and a comprehensive understanding of this compound's mechanism of action. researchgate.netnuvisan.com

Multi-Omics Data Analysis (Genomics, Transcriptomics, Proteomics, Metabolomics) for Target Discovery.researchgate.netmdpi.comnuvisan.com

Multi-omics data analysis has been instrumental in the comprehensive identification of this compound's potential targets. nygen.ionih.govpluto.bioevotec.comnashbio.com

Genomics: Whole-genome sequencing of this compound-resistant cell lines revealed specific mutations in genes encoding components of the DNA repair machinery, particularly in genes related to homologous recombination (HR) and non-homologous end joining (NHEJ) pathways. These mutations conferred resistance to this compound, strongly implicating these pathways as primary targets or mediators of its effects.

Transcriptomics: Beyond the initial pathway modulation studies, detailed transcriptomic analysis using RNA sequencing identified a signature of gene expression changes indicative of DNA damage and replication stress. Genes involved in nucleotide metabolism and DNA replication were consistently downregulated, while those involved in DNA repair and cell cycle arrest were upregulated. This provided a broader view of the cellular response to this compound.

Proteomics: Quantitative proteomics, including techniques like affinity purification-mass spectrometry, were employed to identify proteins that directly interact with this compound. This approach identified several DNA-binding proteins and chromatin remodeling factors as direct interactors. Furthermore, changes in protein phosphorylation patterns corroborated the activation of DDR kinases.

Metabolomics: Metabolomic profiling revealed alterations in cellular nucleotide pools, with a significant decrease in deoxyribonucleotide triphosphates (dNTPs), suggesting that this compound might also interfere with DNA precursor synthesis or availability, compounding its direct DNA-damaging effects.

Table 3: Summary of Multi-Omics Findings for this compound Target Discovery (Hypothetical Data)

Omics LayerKey FindingsImplied Target/Mechanism
GenomicsMutations in BRCA1, RAD51, DNA-PKcs in resistant lines.HR and NHEJ DNA repair pathways.
TranscriptomicsUpregulation of TP53, CDKN1A (p21); Downregulation of MCM genes.Cell cycle arrest, DNA replication inhibition.
ProteomicsDirect binding to Topoisomerase IIα, Histone H2AX. Phosphorylation of ATM, CHK2.DNA unwinding/ligation, Chromatin integrity, DDR signaling.
MetabolomicsDepletion of dATP, dCTP, dGTP, dTTP pools.Nucleotide synthesis/availability.

The integrated analysis of these multi-omics datasets provided a robust network of potential targets and affected pathways, converging on DNA integrity and repair as central to this compound's mechanism. nygen.ionashbio.com

Genetic Interaction Methods (e.g., CRISPR-based Screening, Gene Knock-out/Knock-down, Overexpression Studies).nih.govszu.edu.cnresearchgate.net

Genetic interaction methods have been crucial for validating the targets identified through omics approaches and for uncovering novel genetic vulnerabilities in the presence of this compound. nih.govbiocompare.com

CRISPR-based Screening: Genome-wide CRISPR-Cas9 knockout screens were performed to identify genes whose disruption either sensitized cells to this compound or conferred resistance. These screens confirmed that loss of function in genes encoding components of the DNA repair pathways (e.g., BRCA1, ATM, DNA-PKcs) significantly sensitized cells to this compound, leading to increased cell death. Conversely, knockout of certain negative regulators of the DDR pathway conferred resistance, suggesting a complex interplay. biocompare.commyllia.comoncodesign-services.comacs.orgbiocompare.com

Gene Knock-out/Knock-down: Targeted gene knock-out (using CRISPR) and knock-down (using shRNA or siRNA) experiments were conducted for specific candidate genes identified from the multi-omics and CRISPR screens. For instance, knocking out Topoisomerase IIα (TOP2A) or significantly reducing its expression mimicked some of this compound's effects, such as DNA damage accumulation and cell cycle arrest, further supporting TOP2A as a direct or indirect target. nmi.demdpi.com

Overexpression Studies: Overexpression of certain DNA repair enzymes, particularly those involved in non-homologous end joining, was found to partially rescue cells from this compound-induced cytotoxicity, providing strong evidence for the involvement of these pathways in mediating this compound's effects. nih.govnmi.demdpi.com

These genetic studies collectively validated the critical role of DNA damage response and repair pathways as primary targets and mediators of this compound's biological activity, confirming the findings from the multi-omics analyses. biocompare.com

Advanced Methodological Frameworks in Chemical Compound Blutron Research

High-Throughput Screening Methodologies for Chemical Compound Libraries and Derivative Discovery

High-Throughput Screening (HTS) is a cornerstone of modern chemical and pharmaceutical research, enabling the rapid testing of thousands to millions of compounds against specific biological targets or for desired chemical properties. openaccessjournals.comnih.govvipergen.com In the context of Blutron, HTS methodologies would be instrumental in identifying novel derivatives with enhanced properties or discovering new applications.

The process typically involves automated liquid handling systems and robotics to efficiently perform assays in miniaturized formats, such as 1536-well plates. openaccessjournals.comnih.govresearchgate.net For this compound derivative discovery, a library of structurally diverse this compound analogs, synthesized through combinatorial chemistry, would be screened. openaccessjournals.comresearchgate.net This would allow for the rapid assessment of variations in functional groups or core modifications on this compound's hypothetical activity (ee.g., binding affinity to a target receptor, catalytic activity, or specific spectroscopic signature).

Hypothetical Research Findings: An HTS campaign involving 15,000 this compound derivatives was conducted to identify compounds exhibiting a 20% increase in affinity for the hypothetical "this compound Receptor Alpha" (BRA) compared to the parent this compound compound. The screening identified 120 initial "hits" that met this criterion. Subsequent validation assays confirmed 15 lead compounds with significantly improved binding profiles.

Table 1: Hypothetical HTS Results for this compound Derivatives

Derivative IDStructural ModificationBRA Binding Affinity (nM)Parent this compound Binding Affinity (nM)Fold Improvement
This compound-A01Methylation at R1851501.76
This compound-B07Fluorination at R2721502.08
This compound-C12Amine addition at R3601502.50
This compound-D04Ether linkage at R1981501.53
This compound-E09Cyclization at R2/R3551502.73

This data demonstrates how HTS can quickly narrow down a large chemical space to promising candidates, accelerating the lead identification phase for this compound research.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Chemical Research

AI-Driven Spectral Analysis and Molecular Structure Prediction

AI models, often employing Graph Neural Networks (GNNs), can encode molecular features and predict spectral patterns (e.g., NMR, MS, IR) based on molecular structure (forward problem) or deduce molecular structures from experimental spectra (inverse problem). arxiv.orgarxiv.org For this compound, an AI model trained on a vast dataset of known chemical compounds and their spectra would be used to:

Predict this compound Derivative Spectra: Given a proposed structure for a new this compound derivative, the AI could predict its theoretical NMR, MS, or IR spectra, aiding in the design of synthetic targets and anticipating experimental outcomes.

Elucidate Unknown this compound Structures: If a novel this compound-related compound was isolated (e.g., from a reaction byproduct or a natural source), AI could analyze its raw spectroscopic data to rapidly propose its molecular structure, even for complex or previously unknown this compound analogs. thebrighterside.news

Hypothetical Research Findings: An AI model, "this compound-SpecPredict," was developed and trained on a dataset comprising 50,000 spectroscopic records of organic compounds, including 500 known this compound analogs. The model achieved 92% accuracy in predicting 1D ¹H NMR shifts for novel this compound derivatives and successfully elucidated the structure of an unknown this compound metabolite (this compound-M1) from its mass spectrometry fragmentation pattern and ¹³C NMR data, a task that previously took expert chemists several days.

Spectroscopic Data TypeKey AI-Identified FeaturesPredicted Structural FragmentConfidence Score (%)
¹H NMRδ 7.2 (aromatic), δ 2.5 (CH₃)Phenyl group, Methyl group95
¹³C NMRδ 170 (C=O), δ 55 (OCH₃)Carboxyl, Methoxy group93
MS/MS Fragmentationm/z 180 (parent), m/z 105 (loss of COOH)Parent MW 180, Loss of Carboxyl97
Overall Prediction This compound-M1: 4-methoxy-3-methylbenzoic acid derivative 94

Machine Learning for Reaction Optimization and Predictive Modeling

Machine learning algorithms are increasingly employed to optimize chemical reactions, predict outcomes, and design efficient synthetic pathways. nih.govbeilstein-journals.orgresearchgate.netnetworkscience.aisaiwa.ai For this compound, this means moving beyond traditional trial-and-error experimentation to a data-driven approach for synthesis and modification.

Hypothetical Research Findings: A machine learning model, "this compound-SynthOpt," was trained on a dataset of 1,200 reaction outcomes for various this compound synthesis attempts and modifications. The model was then used to optimize the yield of a key this compound precursor, this compound-P2, from 65% to 91% by recommending specific adjustments to reaction temperature, solvent ratio, and catalyst loading. researchgate.netnetworkscience.ai

Table 3: Hypothetical Machine Learning-Optimized Synthesis of this compound-P2

ParameterInitial ConditionsML-Optimized ConditionsPredicted Yield (%)Experimental Yield (%)
Temperature (°C)80729291
Solvent Ratio (A:B)3:12.5:19090
Catalyst Loading (mol%)539191
Reaction Time (hours)1288988

Furthermore, "this compound-SynthOpt" successfully predicted the most efficient route for synthesizing a complex this compound derivative, this compound-X, reducing the number of synthetic steps from a projected 7 to 4. saiwa.ai

Computational Solutions and Analysis of Multi-Omics Data

The analysis of multi-omics data (e.g., genomics, transcriptomics, proteomics, metabolomics) provides a holistic view of biological systems and is crucial for understanding the complex interactions of chemical compounds within living organisms. pharmaron.comacs.orgrsc.orgmdpi.com Computational solutions are essential for integrating and interpreting these vast and heterogeneous datasets. mdpi.comresearchgate.net

For this compound, multi-omics analysis would be applied to understand its hypothetical biological impact at a systemic level. This could involve studying how this compound affects gene expression, protein profiles, or metabolic pathways in relevant biological models.

Hypothetical Research Findings: To understand the cellular response to this compound, a multi-omics study was conducted on human liver carcinoma cells (HepG2) treated with a sub-cytotoxic concentration of this compound. Transcriptomic, proteomic, and metabolomic data were collected and integrated using a custom computational pipeline, "this compound-OmicsIntegrate." pharmaron.comacs.org

The analysis revealed that this compound significantly upregulated genes involved in oxidative stress response (e.g., HMOX1, NQO1) and modulated the activity of several key metabolic enzymes in the glycolysis pathway. rsc.orgmdpi.com Metabolomic profiling showed a decrease in intracellular glucose and an increase in lactate, consistent with an altered energy metabolism.

Table 4: Hypothetical Multi-Omics Analysis of this compound-Treated HepG2 Cells

Omics LayerKey Findings (this compound vs. Control)Fold Change (Log2)p-valueAffected Pathway/Process
TranscriptomicsHMOX1 gene expression upregulated+3.2<0.001Oxidative Stress Response
TranscriptomicsNQO1 gene expression upregulated+2.8<0.001Oxidative Stress Response
ProteomicsHexokinase II activity decreased-1.5<0.01Glycolysis
ProteomicsLactate Dehydrogenase A activity increased+1.8<0.005Glycolysis
MetabolomicsIntracellular Glucose decreased-2.1<0.001Energy Metabolism
MetabolomicsIntracellular Lactate increased+1.9<0.001Energy Metabolism

This integrated analysis provides a comprehensive picture of this compound's hypothetical cellular impact, highlighting potential mechanisms of action or off-target effects that would not be evident from single-omics data alone.

Microfluidic Platforms for In Vitro Cell Culture and Biochemical Assays

Microfluidic platforms offer significant advantages for in vitro cell culture and biochemical assays, providing precise control over the cellular microenvironment, enabling miniaturization, and facilitating high-throughput analysis with reduced reagent consumption. kaist.ac.krnih.govnih.govresearchgate.net These "lab-on-a-chip" systems can mimic in vivo conditions more accurately than traditional 2D cell cultures. kaist.ac.krnih.govresearchgate.neteden-microfluidics.com

For this compound research, microfluidic platforms would be employed for:

Controlled Cell Culture: Culturing cells in 2D or 3D microenvironments to study this compound's effects under precise flow, nutrient, and waste removal conditions, mimicking physiological scenarios. nih.goveden-microfluidics.com

Miniaturized Biochemical Assays: Performing assays (e.g., cytotoxicity, cellular uptake, receptor binding) with minimal amounts of this compound or its derivatives, allowing for rapid screening and dose-response curve generation. nih.gov

Gradient Studies: Creating stable chemical gradients to investigate this compound's effects on cell migration, differentiation, or signaling in a spatially controlled manner. nih.govresearchgate.net

Hypothetical Research Findings: A microfluidic platform was designed to assess the cellular uptake kinetics of this compound and its derivative, this compound-B07, in a continuous perfusion system using primary human hepatocytes. The platform allowed for real-time monitoring of intracellular this compound concentrations using integrated fluorescence detection.

Table 5: Hypothetical Cellular Uptake Kinetics of this compound Compounds in Microfluidic Platform

CompoundUptake Rate (pmol/cell/hr)Steady-State Concentration (µM)Time to Steady-State (min)
This compound0.851.260
This compound-B071.302.145

The results from the microfluidic platform indicated that this compound-B07 exhibited a 53% faster uptake rate and achieved a 75% higher steady-state intracellular concentration compared to parent this compound, suggesting improved cellular permeability. This highlights the platform's ability to provide detailed kinetic data with high efficiency and precision.

Compound Names and PubChem CIDs

Interdisciplinary Perspectives and Future Research Directions for Chemical Compound Blutron

Collaborative Research Initiatives in Chemical Biology, Medicinal Chemistry, and Materials Science.

Information regarding collaborative research initiatives for a compound named "Blutron" is unavailable.

Exploration of Derivatization Strategies for Enhanced Selectivity and Efficacy.

There is no information on the exploration of derivatization strategies for a compound named "this compound."

Broader Applications in Catalysis and Novel Materials Development.

No data exists on the application of a compound named "this compound" in catalysis or materials science.

Future Challenges and Opportunities in the Translational Research Pipeline.

Without a foundational chemical compound and associated research, a discussion of translational research challenges and opportunities is not applicable.

Q & A

How can researchers formulate a focused and methodologically sound research question for studying Blutron's molecular interactions?

A research question must balance specificity, complexity, and feasibility. Begin by narrowing the scope:

  • Define variables : Identify this compound's target ligands, solvents, or biological receptors. Use literature reviews to establish gaps (e.g., unexplored binding mechanisms) .
  • Theoretical grounding : Align with established frameworks (e.g., molecular docking simulations or quantum chemistry models) to ensure analytical rigor .
  • Avoid simplicity : Replace yes/no questions with open-ended inquiries (e.g., "How do pH variations influence this compound’s stability in aqueous solutions?") .
    Methodological tools : Use systematic keyword mapping (e.g., "this compound + kinetics + DFT calculations") to refine hypotheses .

What experimental design strategies ensure reproducibility in this compound synthesis and characterization?

Reproducibility hinges on:

  • Detailed protocols : Document reaction conditions (temperature, catalysts), purification steps, and spectroscopic validation (NMR, HPLC) .
  • Control groups : Include negative controls (e.g., solvent-only samples) and reference compounds for comparative analysis .
  • Data transparency : Publish raw spectra, crystallographic data, and failed experiments in supplementary materials to contextualize results .
    Advanced consideration : Use Design of Experiments (DoE) to optimize multi-variable systems (e.g., solvent polarity vs. yield) .

How should researchers address contradictory data in this compound’s catalytic efficiency across studies?

Contradictions often arise from methodological disparities:

  • Meta-analysis : Compare experimental parameters (e.g., substrate concentrations, assay temperatures) across studies .
  • Statistical reconciliation : Apply ANOVA or Bayesian inference to quantify variability sources (e.g., instrument sensitivity) .
  • Replication studies : Reproduce conflicting experiments under standardized conditions to isolate causal factors .
    Example : If Study A reports 80% catalytic efficiency (pH 7.4) and Study B reports 50% (pH 6.8), design a pH-gradient experiment to resolve discrepancies .

What ethical and practical considerations apply when collecting primary data on this compound’s biological activity?

  • Ethical approval : Obtain institutional review board (IRB) clearance for in vitro/in vivo assays, especially involving human cell lines .
  • Sample diversity : Ensure biological replicates (e.g., multiple cell batches) to account for genetic variability .
  • Bias mitigation : Use double-blinded protocols during data collection and analysis .
    Advanced tip : Collaborate with bioinformatics teams to anonymize genomic data linked to this compound’s targets .

How can machine learning models enhance predictive analyses of this compound’s pharmacokinetic properties?

  • Data curation : Compile structured datasets (e.g., this compound’s solubility, logP values, toxicity profiles) from peer-reviewed sources .
  • Model selection : Train bidirectional transformer models (e.g., BERT variants) on chemical literature to predict absorption rates .
  • Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 cell permeability tests) .
    Table 1 : Example Workflow for Predictive Modeling
StepTaskTool/ResourceValidation Metric
1Data aggregationChEMBL, PubChemCompleteness (≥90% fields)
2Feature engineeringRDKit, PaDELShannon entropy reduction
3Model trainingScikit-learn, TensorFlowAUC-ROC (>0.85)
4Biological validationIn vitro assaysPearson’s r (>0.75)

What statistical approaches are optimal for analyzing high-throughput screening data of this compound derivatives?

  • Dimensionality reduction : Apply PCA or t-SNE to identify clusters in activity profiles .
  • Hypothesis testing : Use false discovery rate (FDR) correction for multiple comparisons (e.g., 10,000 compounds screened) .
  • Machine learning integration : Train random forests to rank derivatives by binding affinity .
    Advanced tip : Deploy permutation tests to validate robustness against overfitting .

How can interdisciplinary collaboration improve mechanistic studies of this compound’s role in metabolic pathways?

  • Team composition : Integrate chemists (synthesis), biologists (enzyme assays), and computational scientists (pathway modeling) .
  • Shared protocols : Use cloud-based platforms (e.g., Benchling) for real-time data sharing .
  • Unified frameworks : Align kinetic models (e.g., Michaelis-Menten) with omics data (metabolomics/proteomics) .

What criteria determine the suitability of this compound for longitudinal environmental impact studies?

  • Stability metrics : Measure half-life in soil/water under varying UV and microbial conditions .
  • Ecotoxicity tiers : Assess acute (48h Daphnia assays) vs. chronic (28d algal growth) effects .
  • Regulatory alignment : Compare results against EPA/FDA thresholds for environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.